Cas no 2229134-99-8 (3,3-difluoro-3-(1H-indol-7-yl)propanoic acid)

3,3-Difluoro-3-(1H-indol-7-yl)propanoic acid is a fluorinated indole derivative with potential applications in pharmaceutical and agrochemical research. The presence of difluoromethyl groups enhances its metabolic stability and bioavailability, making it a valuable intermediate for drug discovery. The indole scaffold contributes to its versatility in medicinal chemistry, particularly in the development of bioactive molecules targeting serotonin receptors or enzyme inhibition. Its carboxylic acid functionality allows for further derivatization, facilitating the synthesis of amides, esters, or other conjugates. This compound is particularly useful in structure-activity relationship (SAR) studies due to its balanced lipophilicity and electronic effects. Proper handling under controlled conditions is recommended due to its reactive groups.
3,3-difluoro-3-(1H-indol-7-yl)propanoic acid structure
2229134-99-8 structure
Product Name:3,3-difluoro-3-(1H-indol-7-yl)propanoic acid
CAS No:2229134-99-8
MF:C11H9F2NO2
MW:225.191469907761
CID:5992767
PubChem ID:165640545
Update Time:2025-05-19

3,3-difluoro-3-(1H-indol-7-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-3-(1H-indol-7-yl)propanoic acid
    • EN300-1956658
    • 2229134-99-8
    • Inchi: 1S/C11H9F2NO2/c12-11(13,6-9(15)16)8-3-1-2-7-4-5-14-10(7)8/h1-5,14H,6H2,(H,15,16)
    • InChI Key: JSUBJYBPFPXEMO-UHFFFAOYSA-N
    • SMILES: FC(CC(=O)O)(C1C=CC=C2C=CNC=12)F

Computed Properties

  • Exact Mass: 225.06013485g/mol
  • Monoisotopic Mass: 225.06013485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 53.1Ų

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Additional information on 3,3-difluoro-3-(1H-indol-7-yl)propanoic acid

Introduction to 3,3-difluoro-3-(1H-indol-7-yl)propanoic acid (CAS No. 2229134-99-8)

3,3-difluoro-3-(1H-indol-7-yl)propanoic acid, identified by the CAS number 2229134-99-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both fluorine and indole moieties, which are known for their ability to modulate biological pathways and enhance pharmacological activity. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.

The indole moiety, a prominent feature of this compound, is widely recognized for its role in various biological processes. Indole derivatives have been extensively studied for their potential applications in treating neurological disorders, cancer, and infectious diseases. The presence of the fluoro substituents at the 3-position of the propanoic acid chain introduces unique electronic and steric properties that can influence the compound's bioactivity and metabolic stability. These characteristics make 3,3-difluoro-3-(1H-indol-7-yl)propanoic acid a fascinating subject for synthetic chemists and pharmacologists alike.

In recent years, there has been a growing interest in the development of novel scaffolds that incorporate both fluorine and indole groups. Such molecules are often designed to enhance binding affinity to biological targets while improving pharmacokinetic profiles. The structural motif of 3,3-difluoro-3-(1H-indol-7-yl)propanoic acid aligns well with these criteria, making it a valuable building block for medicinal chemists seeking to develop next-generation therapeutics.

One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules. The indole ring serves as a versatile platform for further functionalization, allowing chemists to explore a wide range of derivatives with tailored properties. For instance, modifications at the 5-position of the indole ring or variations in the fluorinated propanoic acid side chain can lead to compounds with enhanced potency or selectivity against specific biological targets.

Recent studies have highlighted the importance of fluorinated indole derivatives in drug discovery. These compounds have been shown to exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. For example, certain fluorinated indoles have demonstrated efficacy in preclinical models of inflammation and neurodegeneration. The structural framework of 3,3-difluoro-3-(1H-indol-7-yl)propanoic acid suggests that it may share similar bioactivities with these reported compounds, making it a promising candidate for further investigation.

The synthesis of 3,3-difluoro-3-(1H-indol-7-yl)propanoic acid presents an interesting challenge due to the need to introduce both fluorine and indole functionalities in a controlled manner. Advanced synthetic techniques such as cross-coupling reactions and transition-metal catalysis are often employed to achieve this goal. The success of these synthetic strategies is crucial for producing high-quality material that can be used in subsequent pharmacological studies.

In addition to its potential as a drug candidate, 3,3-difluoro-3-(1H-indol-7-yl)propanoic acid may also find applications in material science and agrochemical research. The unique combination of structural features makes it a versatile intermediate for creating novel materials with specialized properties. For instance, fluorinated indole derivatives have been explored as components in liquid crystals and organic semiconductors due to their ability to influence electronic characteristics.

The pharmacological profile of this compound is still under investigation, but preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes relevant to metabolic disorders. The fluorine atoms are known to enhance metabolic stability by reducing susceptibility to enzymatic degradation, while the indole moiety provides binding interactions with biological targets. These combined effects could lead to improved therapeutic efficacy compared to non-fluorinated analogs.

Future research directions may focus on exploring derivatives of 3,3-difluoro-3-(1H-indol-7-yl)propanoic acid with modified substituents or alternative scaffolds. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly identify promising candidates for further optimization. The integration of machine learning algorithms into drug discovery pipelines has also shown promise in accelerating the identification of bioactive molecules.

The industrial production of 3,3-difluoro-3-(1H-indol-7-yl)propanoic acid will require careful consideration of synthetic scalability and cost-effectiveness. Efficient synthetic routes must be developed to ensure that sufficient quantities of material can be produced for preclinical and clinical studies without compromising quality. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in advancing this compound from laboratory research to commercial development.

In conclusion, 3, 3 -difluoro - 3 - ( 1 H -indol - 7 - yl ) - propanoic acid ( CAS No . 2229134 - 99 - 8 ) represents an exciting opportunity for innovation in pharmaceutical chemistry . Its unique structural features , combined with its potential bioactivities , make it a valuable asset in the quest for novel therapeutics . As research continues , we can expect further insights into its pharmacological properties and applications , paving the way for new treatments across multiple therapeutic areas .

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